![molecular formula C8H15NO2 B2859950 6,6-Dimethoxy-2-azaspiro[3.3]heptane CAS No. 1374830-31-5](/img/structure/B2859950.png)
6,6-Dimethoxy-2-azaspiro[3.3]heptane
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Description
6,6-Dimethoxy-2-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1374830-31-5 . It has a molecular weight of 157.21 .
Synthesis Analysis
The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . The use of the 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time .Molecular Structure Analysis
The molecular structure of 6,6-Dimethoxy-2-azaspiro[3.3]heptane is represented by the InChI Code: 1S/C8H15NO2/c1-10-8(11-2)3-7(4-8)5-9-6-7/h9H,3-6H2,1-2H3 . The InChI key is ZPYMJVKELDTLOM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6,6-Dimethoxy-2-azaspiro[3.3]heptane has a molecular formula of C8H15NO2 and a molecular weight of 157.21 .Scientific Research Applications
Drug Discovery
6,6-Dimethoxy-2-azaspiro[3.3]heptane is a valuable synthetic target in drug discovery due to its unique spirocyclic structure. It’s used to create compounds with potential therapeutic effects. The challenges in its preparation and diversification compared to other small, saturated rings have limited its applications, but recent advances in synthetic photochemistry have expanded its utility .
DNA-Encoded Library Technology (DELT)
This compound plays a role in DELT, where it’s used to generate structurally complex molecules. The incorporation of unique and densely functionalized azaspiro compounds through [2+2] cycloaddition energy transfer sensitization allows for the creation of an unexplored library of compounds, which are crucial for the development of new drugs .
Pharmaceutical Synthesis
As an intermediate in pharmaceutical synthesis, 6,6-Dimethoxy-2-azaspiro[3.3]heptane is used to synthesize a variety of bioactive molecules. Its bifunctional nature allows for the creation of compounds with multiple reactive sites, which can be further modified to produce desired pharmacological effects .
Chemical Synthesis
In chemical synthesis, this compound is utilized for its ability to introduce spirocyclic frameworks into molecules. These frameworks are important in the development of chemicals with enhanced stability and novel properties .
Biochemical Research
In biochemical research, 6,6-Dimethoxy-2-azaspiro[3.3]heptane is used as a building block for the synthesis of amino acids and peptides that mimic natural biological systems. This helps in understanding biological processes and in the design of biomimetic compounds .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a bioisostere for piperidine, a common feature in many drugs. Its similar basicity to piperidine makes it a useful substitute in the design of new medicinal compounds with potentially improved pharmacokinetic properties .
properties
IUPAC Name |
6,6-dimethoxy-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-10-8(11-2)3-7(4-8)5-9-6-7/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYMJVKELDTLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CNC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethoxy-2-azaspiro[3.3]heptane |
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